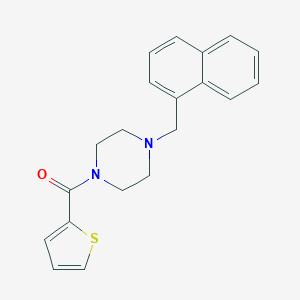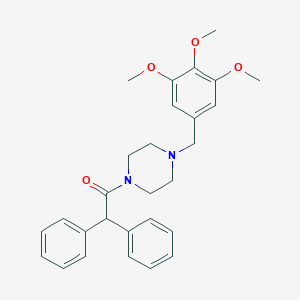
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine, also known as NTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a piperazine derivative that has shown promise in treating various neurological and psychiatric disorders.
作用機序
The exact mechanism of action of 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. It has also been shown to modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and the growth of new neurons.
実験室実験の利点と制限
One of the advantages of using 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine in lab experiments is its relatively low toxicity. It has been shown to have a low risk of toxicity even at high doses. However, one of the limitations of using 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several directions for future research on 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine. One area of focus could be on its potential use in the treatment of depression and anxiety disorders. Another area of focus could be on its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to fully elucidate the mechanism of action of 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine and to identify potential side effects and drug interactions.
合成法
The synthesis of 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine involves the reaction of 1-naphthylmethylamine and 2-thienylcarboxylic acid chloride in the presence of a base. The resulting product is purified through recrystallization. This method has been reported in several scientific publications, including the Journal of Medicinal Chemistry.
科学的研究の応用
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
製品名 |
1-(1-Naphthylmethyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
分子式 |
C20H20N2OS |
分子量 |
336.5 g/mol |
IUPAC名 |
[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C20H20N2OS/c23-20(19-9-4-14-24-19)22-12-10-21(11-13-22)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-9,14H,10-13,15H2 |
InChIキー |
NNHKZMVLXBJUGI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4 |
正規SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)

![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)


![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)

![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)
![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)



![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)